molecular formula C13H21Cl2NO B1475253 (2S)-2-{[1-(4-chlorophenyl)ethyl]amino}-3-methylbutan-1-ol hydrochloride CAS No. 1807920-88-2

(2S)-2-{[1-(4-chlorophenyl)ethyl]amino}-3-methylbutan-1-ol hydrochloride

Cat. No. B1475253
CAS RN: 1807920-88-2
M. Wt: 278.21 g/mol
InChI Key: LFSUWFMGHMQVMM-XTBNCEIVSA-N
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Description

“(2S)-2-{[1-(4-chlorophenyl)ethyl]amino}-3-methylbutan-1-ol hydrochloride” is a chemical compound with the CAS Number: 1807920-88-2. It has a molecular weight of 278.22 . The compound is typically stored at 4 degrees Celsius and is usually in powder form .


Molecular Structure Analysis

The InChI code for this compound is 1S/C13H20ClNO.ClH/c1-9(2)13(8-16)15-10(3)11-4-6-12(14)7-5-11;/h4-7,9-10,13,15-16H,8H2,1-3H3;1H/t10?,13-;/m1./s1 . This code provides a detailed description of the molecule’s structure, including the positions of the atoms and the stereochemistry.

Scientific Research Applications

Organic Synthesis and Catalysis

One research application involves the synthesis of spiroborate esters from 1,2-aminoalcohols, showcasing the compound's utility in creating chiral organoboranes which are pivotal in organic synthesis for their roles as catalysts and intermediates in various chemical reactions. This process exemplifies the compound's relevance in the synthesis of chiral alcohols and its potential in catalysis and the development of environmentally benign synthetic routes (Stepanenko et al., 2011).

Chiral Analysis in Fermented Foods

The compound has also been implicated in the Ehrlich pathway, a biochemical pathway that converts amino acids to alcohols, aldehydes, and acids in fermented foods. Research into the enantiomeric ratios of aroma compounds formed by this pathway in fermented foods, where the chiral center of the compound is analyzed, can provide insights into the biochemical mechanisms of flavor formation and influence the development of food processing techniques (Matheis et al., 2016).

Anticancer Drug Synthesis

Another application is in the development of amino acetate functionalized Schiff base organotin(IV) complexes as potential anticancer drugs. The compound's framework is utilized to synthesize complexes that have been characterized and tested for cytotoxicity against various human tumor cell lines, illustrating its potential application in the synthesis of new anticancer agents (Basu Baul et al., 2009).

Corrosion Inhibition

In the field of materials science, derivatives of the compound have been synthesized and evaluated as corrosion inhibitors for carbon steel, which is used in oil installations. This showcases its application in creating more eco-friendly and efficient corrosion inhibitors, contributing to the longevity and safety of industrial materials (Fadel & Yousif, 2020).

Safety and Hazards

The compound has been assigned the GHS07 pictogram. The hazard statements associated with it are H315, H319, and H335 . These codes indicate that the compound can cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335). The associated precautionary statements include recommendations to avoid breathing dust/fume/gas/mist/vapors/spray (P261), wash hands and other skin areas thoroughly after handling (P264), and use protective gloves/protective clothing/eye protection/face protection (P280) .

properties

IUPAC Name

(2S)-2-[1-(4-chlorophenyl)ethylamino]-3-methylbutan-1-ol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20ClNO.ClH/c1-9(2)13(8-16)15-10(3)11-4-6-12(14)7-5-11;/h4-7,9-10,13,15-16H,8H2,1-3H3;1H/t10?,13-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFSUWFMGHMQVMM-XTBNCEIVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(CO)NC(C)C1=CC=C(C=C1)Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@@H](CO)NC(C)C1=CC=C(C=C1)Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21Cl2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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